molecular formula C32H52N6O6 B12575611 N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] CAS No. 578741-25-0

N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]

Cat. No.: B12575611
CAS No.: 578741-25-0
M. Wt: 616.8 g/mol
InChI Key: IWTFICYOSHLBJB-UHFFFAOYSA-N
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Description

N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexane backbone with two benzamide groups, each substituted with aminopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide intermediates, which are then linked via a hexane-1,6-diyl bridge. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The goal is to achieve consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug precursor.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] exerts its effects involves its interaction with specific molecular targets. The aminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Known for its antioxidant properties.

    N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): Used in polymer stabilization.

Uniqueness

N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] stands out due to its unique aminopropoxy groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds.

Properties

CAS No.

578741-25-0

Molecular Formula

C32H52N6O6

Molecular Weight

616.8 g/mol

IUPAC Name

3,5-bis(3-aminopropoxy)-N-[6-[[3,5-bis(3-aminopropoxy)benzoyl]amino]hexyl]benzamide

InChI

InChI=1S/C32H52N6O6/c33-9-5-15-41-27-19-25(20-28(23-27)42-16-6-10-34)31(39)37-13-3-1-2-4-14-38-32(40)26-21-29(43-17-7-11-35)24-30(22-26)44-18-8-12-36/h19-24H,1-18,33-36H2,(H,37,39)(H,38,40)

InChI Key

IWTFICYOSHLBJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN

Origin of Product

United States

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